molecular formula C16H23N3OS B10943725 5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione

5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B10943725
M. Wt: 305.4 g/mol
InChI Key: MCLVOADRFJWBOI-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione is an organic compound belonging to the class of triazinane derivatives This compound is characterized by a triazinane ring substituted with a cyclohexyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of cyclohexylamine with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the desired triazinane-2-thione compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclohexyl-1-(2-hydroxyphenyl)-1,3,5-triazinane-2-thione
  • 5-Cyclohexyl-1-(2-chlorophenyl)-1,3,5-triazinane-2-thione
  • 5-Cyclohexyl-1-(2-nitrophenyl)-1,3,5-triazinane-2-thione

Uniqueness

5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione is unique due to the presence of the methoxy group, which

Properties

Molecular Formula

C16H23N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

5-cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C16H23N3OS/c1-20-15-10-6-5-9-14(15)19-12-18(11-17-16(19)21)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,21)

InChI Key

MCLVOADRFJWBOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CN(CNC2=S)C3CCCCC3

Origin of Product

United States

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